molecular formula C32H21Br2NO4 B12477311 Benzyl 3-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)

Benzyl 3-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)

Cat. No.: B12477311
M. Wt: 643.3 g/mol
InChI Key: VPBQZMOPBYTCEQ-UHFFFAOYSA-N
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Description

Benzyl 3-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate is a complex organic compound with a unique structure This compound is characterized by its pentacyclic framework, which includes multiple fused rings and bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate typically involves multi-step organic reactions. The initial steps often include the formation of the pentacyclic core through cyclization reactions. Bromination is then carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atoms at specific positions .

Industrial Production Methods

similar compounds are often synthesized using batch reactors where precise control over temperature, pressure, and reagent addition is maintained to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Nucleophiles: Sodium azide (NaN₃), thiols, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Mechanism of Action

The mechanism of action of Benzyl 3-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. The bromine atoms and the pentacyclic structure likely play a crucial role in its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate is unique due to its specific substitution pattern and the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C32H21Br2NO4

Molecular Weight

643.3 g/mol

IUPAC Name

benzyl 3-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate

InChI

InChI=1S/C32H21Br2NO4/c33-31-22-13-4-5-14-23(22)32(34,25-16-7-6-15-24(25)31)27-26(31)28(36)35(29(27)37)21-12-8-11-20(17-21)30(38)39-18-19-9-2-1-3-10-19/h1-17,26-27H,18H2

InChI Key

VPBQZMOPBYTCEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)N3C(=O)C4C(C3=O)C5(C6=CC=CC=C6C4(C7=CC=CC=C75)Br)Br

Origin of Product

United States

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